molecular formula C15H13Cl2NOS B5799278 N-(2-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide

N-(2-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide

Cat. No. B5799278
M. Wt: 326.2 g/mol
InChI Key: RGLVTXNNLRZAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CCT245737 is a chemical compound that was first synthesized in 2009 by the Cancer Research UK Centre for Cancer Therapeutics. It belongs to a class of compounds known as small molecule inhibitors, which are designed to block the activity of specific enzymes or proteins in cancer cells. CCT245737 has shown promise in preclinical studies for its ability to inhibit the growth of cancer cells and induce cell death.

Mechanism of Action

CCT245737 works by inhibiting the activity of Chk1, a protein kinase that is involved in the DNA damage response pathway. When DNA is damaged, Chk1 is activated to prevent the cell from progressing through the cell cycle and replicating damaged DNA. By inhibiting Chk1, CCT245737 prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
CCT245737 has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This is likely due to the fact that cancer cells have a higher reliance on the DNA damage response pathway than normal cells. In addition, CCT245737 has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of CCT245737 is that it can be easily synthesized in the laboratory using standard organic chemistry techniques. In addition, it has shown promise in preclinical studies for its ability to selectively target cancer cells and enhance the effectiveness of other cancer treatments. However, one limitation of CCT245737 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is still unknown.

Future Directions

There are several potential future directions for research on CCT245737. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is in identifying biomarkers that can predict which patients are most likely to respond to treatment with CCT245737. Finally, further preclinical studies are needed to better understand the safety and efficacy of CCT245737 in different types of cancer.

Synthesis Methods

The synthesis of CCT245737 involves several steps, starting with the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 4-chlorothiophenol in the presence of a base to form the desired product, N-(2-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide. The final product is purified by column chromatography.

Scientific Research Applications

CCT245737 has been studied extensively in preclinical models of cancer, including breast, lung, and ovarian cancer. In these studies, CCT245737 has been shown to inhibit the activity of a protein called Chk1, which is involved in the DNA damage response pathway. By inhibiting Chk1, CCT245737 can prevent cancer cells from repairing DNA damage, leading to cell death.

properties

IUPAC Name

N-(2-chlorophenyl)-3-(4-chlorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NOS/c16-11-5-7-12(8-6-11)20-10-9-15(19)18-14-4-2-1-3-13(14)17/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLVTXNNLRZAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCSC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.